8-chloro-2-(N-n-propylamino)tetralin
Description
8-Chloro-2-(N-n-propylamino)tetralin is a tetralin derivative featuring a chlorine substituent at the 8-position and a mono-N-n-propylamino group at the 2-position. Tetralin derivatives are known for their diverse pharmacological properties, particularly as ligands for serotonin (5-HT) and dopamine receptors. This compound’s structural features—specifically the chloro group and propylamino chain—influence its receptor affinity, pharmacokinetics, and functional effects compared to related molecules .
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
8-chloro-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C13H18ClN/c1-2-8-15-11-7-6-10-4-3-5-13(14)12(10)9-11/h3-5,11,15H,2,6-9H2,1H3 |
InChI Key |
JYKYPGWIIOAUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Receptor Affinity
The table below compares key structural and functional properties of 8-chloro-2-(N-n-propylamino)tetralin with analogous tetralin derivatives:
Key Observations:
- Substituent Position: The 8-position substituent (Cl vs. OH) determines receptor selectivity.
- Amino Group Substitution: Mono-N-n-propylamino groups (as in the target compound) may reduce receptor efficacy compared to di-substituted analogs (e.g., 8-OH-DPAT), which exhibit higher 5-HT1A agonist activity .
Functional and Pharmacological Differences
Serotonin Receptor Modulation
- 8-OH-DPAT : A full 5-HT1A agonist with potent hyperglycemic and hypoinsulinemic effects mediated via central 5-HT1A and α2-adrenergic receptors .
- 8-Chloro Derivative : The chloro group may attenuate 5-HT1A affinity but introduce dopamine receptor activity, akin to 7-OH-DPAT’s D3/D2 selectivity. This dual activity could broaden therapeutic applications in psychiatric disorders .
Metabolic Stability
- Chloro substituents generally enhance metabolic stability compared to hydroxy groups, which undergo glucuronidation or sulfation. This could prolong the half-life of this compound relative to 8-OH-DPAT .
Toxicity Considerations
Comparative Efficacy in Disease Models
- Antipsychotic Potential: 5-OMe-BPAT and related di-substituted aminotetralins show efficacy in dopamine-mediated disorders. The target compound’s mono-substitution and chloro group may offer a balance between 5-HT and dopamine modulation, reducing side effects like hyperglycemia seen with 8-OH-DPAT .
- Antifungal Activity: Evidence for 2-aminotetralins’ antifungal properties suggests the chloro derivative’s enhanced lipophilicity could improve pathogen membrane penetration .
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